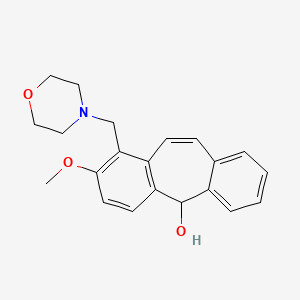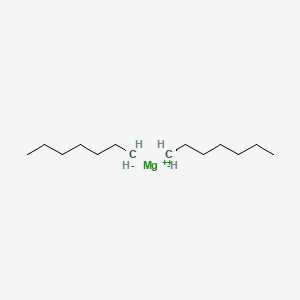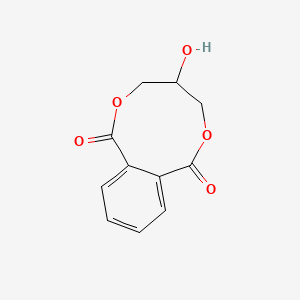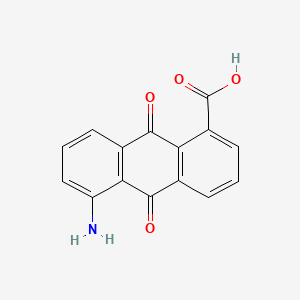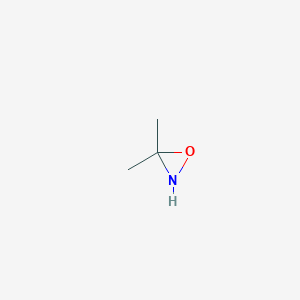
3,3-Dimethyloxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyloxaziridine is an organic compound featuring a three-membered heterocycle containing oxygen, nitrogen, and carbon. This compound is a derivative of oxaziridine, which is known for its strained ring structure and unique reactivity. Oxaziridines, including this compound, are valuable intermediates in organic synthesis, particularly for their role in oxidation reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3-Dimethyloxaziridine can be synthesized through the oxidation of imines with peracids. This method involves the reaction of an imine with a peracid, such as m-chloroperbenzoic acid, under controlled conditions to yield the desired oxaziridine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale oxidation reactions with appropriate safety and handling measures due to the reactive nature of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethyloxaziridine undergoes various types of reactions, including:
Substitution: It can participate in substitution reactions where nucleophiles attack the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include peracids like m-chloroperbenzoic acid.
Substitution Reactions: Reagents such as chloromethylphthalimide and chloromethyl methyl ether are used under conditions that favor nucleophilic attack.
Major Products Formed:
Applications De Recherche Scientifique
3,3-Dimethyloxaziridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,3-Dimethyloxaziridine involves its role as an electrophilic oxidizing agent. The strained three-membered ring and the relatively weak N-O bond make it highly reactive. In oxidation reactions, the compound transfers an oxygen atom to the substrate, resulting in the formation of oxidized products. The electronic nature and size of the substituent on the nitrogen atom influence the reactivity and selectivity of the compound .
Comparaison Avec Des Composés Similaires
Oxaziridine: The parent compound, featuring a similar three-membered ring structure.
N-H, N-alkyl, and N-aryloxaziridines: These derivatives vary in their substituents on the nitrogen atom, affecting their reactivity and applications.
3,3-Dimethyldiaziridine: A related compound with a similar structure but different reactivity due to the presence of a diaziridine ring.
Uniqueness: 3,3-Dimethyloxaziridine is unique due to its specific substituents, which enhance its stability and reactivity compared to other oxaziridines. Its ability to act as both an oxidizing and nitrogen transfer agent makes it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
51125-34-9 |
|---|---|
Formule moléculaire |
C3H7NO |
Poids moléculaire |
73.09 g/mol |
Nom IUPAC |
3,3-dimethyloxaziridine |
InChI |
InChI=1S/C3H7NO/c1-3(2)4-5-3/h4H,1-2H3 |
Clé InChI |
HQDAKFXQUNZHOU-UHFFFAOYSA-N |
SMILES canonique |
CC1(NO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



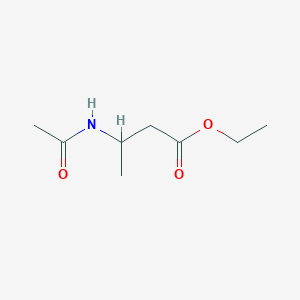
![2-(Dodecoxymethyl)-3-[3-(oxiran-2-yl)propyl]oxirane](/img/structure/B14654411.png)
![1,3-Butanedione, 1-bicyclo[2.2.1]hept-5-en-2-yl-](/img/structure/B14654413.png)
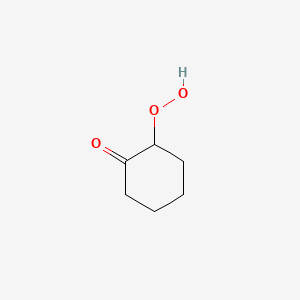
![(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal](/img/structure/B14654428.png)
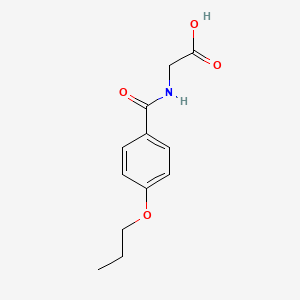
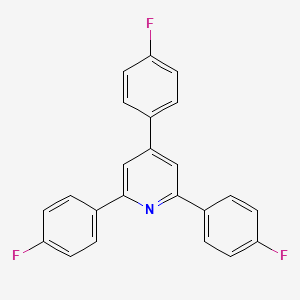
![6-[5-(Methoxyimino)cyclopent-1-EN-1-YL]hexanoic acid](/img/structure/B14654444.png)
